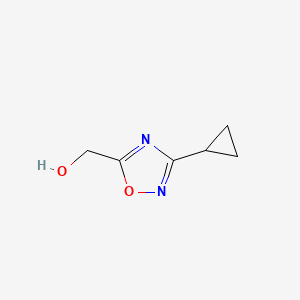
(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)méthanol
Vue d'ensemble
Description
“(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol” is a chemical compound with the molecular weight of 140.14 . The IUPAC name for this compound is also “(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol” and it has the InChI code "1S/C6H8N2O2/c9-3-5-7-6 (8-10-5)4-1-2-4/h4,9H,1-3H2" .
Molecular Structure Analysis
The molecular structure of “(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
“(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol” is stored at room temperature . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Recherche Pharmaceutique
Ce composé est utilisé dans la synthèse de divers agents pharmaceutiques. Sa structure est propice à la formation de dérivés qui peuvent agir comme des inhibiteurs ou des activateurs puissants des voies biologiques. Par exemple, les dérivés d'oxadiazole ont été étudiés pour leur potentiel en tant qu'inhibiteurs de l'acétylcholinestérase, ce qui pourrait être bénéfique pour traiter des maladies comme la maladie d'Alzheimer .
Science des Matériaux
Les cycles oxadiazole sont connus pour leur nature électrophile, ce qui les rend adaptés à une utilisation dans les matériaux électroniques. Ils peuvent servir de matériaux de transport d'électrons et de bloqueurs de trous dans les dispositifs optoélectroniques organiques en raison de leur rendement quantique élevé de photoluminescence et de leur bonne stabilité thermique et chimique .
Biopharmaceutiques
Les dérivés complexes de 1,3,4-oxadiazole, qui peuvent être synthétisés à partir de ce composé, sont précieux en biopharmaceutique. Ils présentent une large gamme d'activités biologiques et sont utilisés dans la production de nombreuses substances biopharmaceutiques .
Sécurité Chimique et Manipulation
Le profil de sécurité et les procédures de manipulation du composé sont essentiels pour son utilisation dans les applications de recherche. Il nécessite un stockage et une manipulation prudents en raison de ses dangers potentiels, tels que l'irritation cutanée et oculaire, et doit être géré conformément aux directives de sécurité fournies par des fournisseurs comme Sigma-Aldrich .
Analyse Biochimique
Biochemical Properties
(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases and transferases, influencing their activity and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . For instance, studies have shown that it is non-toxic to mice at concentrations up to 100 mg/kg . Higher doses may result in detrimental effects on cellular function and overall health.
Metabolic Pathways
(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for understanding how the compound influences cellular metabolism and energy production. Additionally, it may affect the levels of specific metabolites, leading to altered metabolic states.
Transport and Distribution
The transport and distribution of (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol within cells and tissues are essential for its activity and function . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific cellular compartments, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications.
Propriétés
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-7-6(8-10-5)4-1-2-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFKSKNXDXPOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653248 | |
| Record name | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123169-46-9 | |
| Record name | 3-Cyclopropyl-1,2,4-oxadiazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)
![(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1517358.png)

![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)
![3-[3-(4-Fluorophenoxy)phenyl]propanoic acid](/img/structure/B1517361.png)



![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)


![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)

